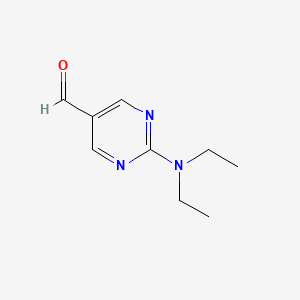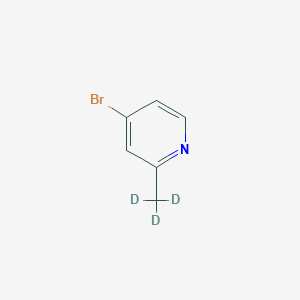
4-Bromo-2-(methyl-d3)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(methyl-d3)-pyridine is a deuterated derivative of 4-bromo-2-methylpyridine. This compound is characterized by the presence of a bromine atom at the 4-position and a deuterium-labeled methyl group at the 2-position on the pyridine ring. Deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methyl-d3)-pyridine typically involves the bromination of 2-(methyl-d3)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methyl-d3)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(methyl-d3)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in mechanistic studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methyl-d3)-pyridine depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The deuterium labeling allows for the study of reaction kinetics and mechanisms by providing insights into isotope effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: The non-deuterated analog of 4-Bromo-2-(methyl-d3)-pyridine.
4-Bromo-2-fluoro-1-(methyl-d3)-1H-imidazole: Another deuterated compound with similar applications.
3-Bromo-1-methyl-1H-1,2,4-triazole: A structurally related compound with a different heterocyclic ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as studying reaction mechanisms and metabolic pathways. The presence of the bromine atom also makes it a versatile intermediate for various chemical transformations.
Properties
Molecular Formula |
C6H6BrN |
|---|---|
Molecular Weight |
175.04 g/mol |
IUPAC Name |
4-bromo-2-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3/i1D3 |
InChI Key |
JFBMFWHEXBLFCR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CC(=C1)Br |
Canonical SMILES |
CC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


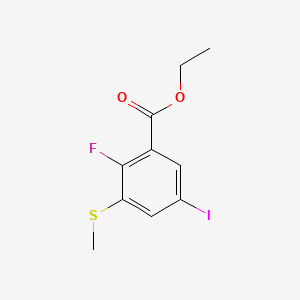
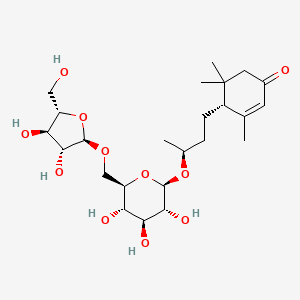
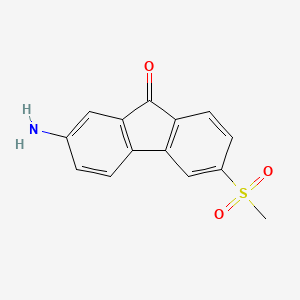
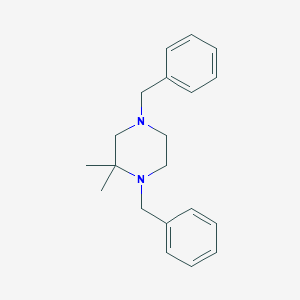
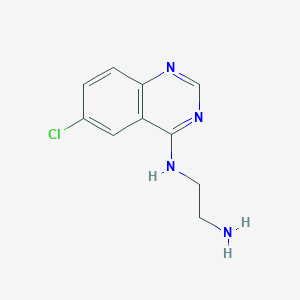
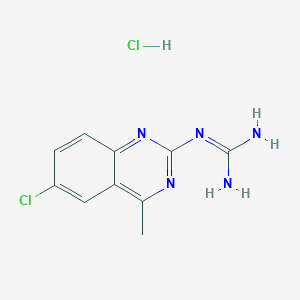
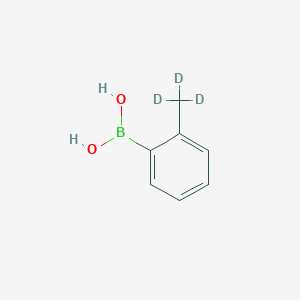
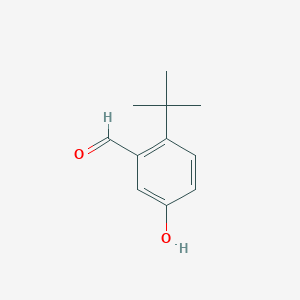
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
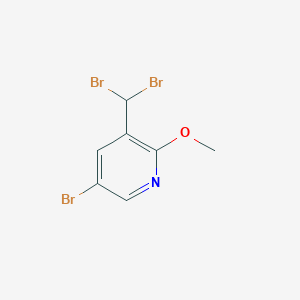
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
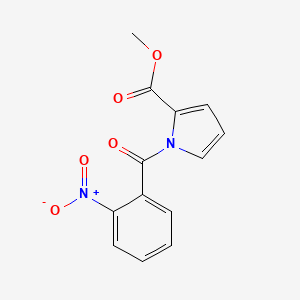
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
